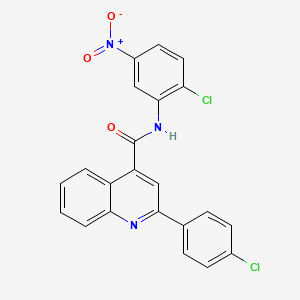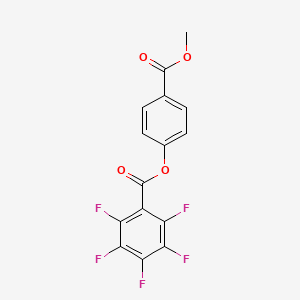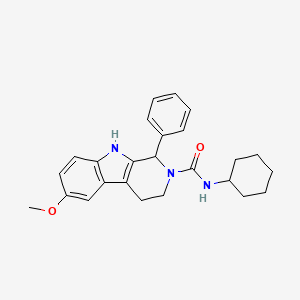![molecular formula C18H16N2O4 B4645825 5-methyl-N-[3-methyl-1-(5-methyl-2-furoyl)-2(1H)-pyridinylidene]-2-furamide](/img/structure/B4645825.png)
5-methyl-N-[3-methyl-1-(5-methyl-2-furoyl)-2(1H)-pyridinylidene]-2-furamide
Übersicht
Beschreibung
5-methyl-N-[3-methyl-1-(5-methyl-2-furoyl)-2(1H)-pyridinylidene]-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MMFPF" and is a member of the furanopyridine family.
Wirkmechanismus
The mechanism of action of MMFPF is not fully understood. However, it is believed that MMFPF exerts its biological effects through the inhibition of various enzymes and signaling pathways. MMFPF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MMFPF has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that regulates various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMFPF are diverse and depend on the specific application. In the field of medicinal chemistry, MMFPF has been shown to possess anti-inflammatory effects by inhibiting the activity of COX-2. MMFPF has also been shown to possess anti-cancer effects by inducing apoptosis in cancer cells. In the field of biological imaging, MMFPF has been shown to possess fluorescent properties that make it an ideal probe for imaging biological structures. MMFPF has also been investigated for its potential use as a catalyst in organic synthesis reactions.
Vorteile Und Einschränkungen Für Laborexperimente
MMFPF has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily modified to suit specific experimental needs. Additionally, MMFPF has been extensively studied, and its biological effects are well-documented. However, there are also limitations to the use of MMFPF in lab experiments. Its mechanism of action is not fully understood, and there may be potential side effects that have not yet been discovered.
Zukünftige Richtungen
There are several future directions for the study of MMFPF. In the field of medicinal chemistry, MMFPF could be further investigated for its potential use as an anti-inflammatory and anti-cancer agent. Additionally, MMFPF could be studied for its potential use in the treatment of microbial infections. In the field of biological imaging, MMFPF could be further developed as a fluorescent probe for imaging biological structures. Finally, MMFPF could be investigated for its potential use as a catalyst in organic synthesis reactions.
Conclusion
5-methyl-N-[3-methyl-1-(5-methyl-2-furoyl)-2(1H)-pyridinylidene]-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method is relatively simple, and the compound has been extensively studied for its potential use in medicinal chemistry, biological imaging, and organic synthesis reactions. While there are limitations to the use of MMFPF in lab experiments, there are also several future directions for its study. Overall, MMFPF is a promising compound with potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
MMFPF has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, MMFPF has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. MMFPF has also been studied for its potential use as a fluorescent probe in biological imaging. Additionally, MMFPF has been investigated for its potential use as a catalyst in organic synthesis reactions.
Eigenschaften
IUPAC Name |
5-methyl-N-[3-methyl-1-(5-methylfuran-2-carbonyl)pyridin-2-ylidene]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-5-4-10-20(18(22)15-9-7-13(3)24-15)16(11)19-17(21)14-8-6-12(2)23-14/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFFGVAHLWEQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=NC(=O)C2=CC=C(O2)C)C(=O)C3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(4-methoxyphenoxy)propanoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4645770.png)
![2-(benzylthio)-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4645775.png)
![N-[2-(acetylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B4645781.png)
![N-[3-(anilinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4645785.png)

![methyl (3-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4645817.png)
![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4645829.png)
![1-[(5-isopropyl-3-thienyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4645831.png)

![4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B4645844.png)
![methyl (4-{[(2-methyl-5-nitrophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4645852.png)
![3-(3-methoxyphenyl)-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4645866.png)